1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-3-carboxamide
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Description
The compound “1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-([1,1’-biphenyl]-2-yl)piperidine-3-carboxamide” is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to exhibit promising anticancer activities . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-([1,1’-biphenyl]-2-yl)piperidine-3-carboxamide”, was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications
Anticonvulsant and Electronic Properties
- Research has explored the crystal structures and electronic properties of anticonvulsant compounds with structural components similar to the given chemical. These studies provide insights into the chemical behavior and potential therapeutic applications of such compounds (Georges et al., 1989).
Antimicrobial Activity
- Compounds derived from 1,2,4-triazole have been evaluated for their antimicrobial activities. This includes the synthesis and assessment of new derivatives with potential applications in combating bacterial and fungal infections (Fandaklı et al., 2012).
Cancer Research
- Small-molecule androgen receptor downregulators incorporating triazolopyridazine moieties have been developed for advanced prostate cancer treatment. This research highlights the application of such compounds in targeting hormone receptors in cancer therapy (Bradbury et al., 2013).
Inhibition of Soluble Epoxide Hydrolase
- The discovery of compounds incorporating 1,3,5-triazinyl piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase demonstrates their potential in developing treatments for diseases where epoxide hydrolases play a key role (Thalji et al., 2013).
Antidiabetic Applications
- A study on triazolo-pyridazine-substituted piperazines explored their potential as anti-diabetic drugs through dipeptidyl peptidase-4 inhibition and insulinotropic activities, indicating their relevance in diabetes management (Bindu et al., 2019).
properties
IUPAC Name |
N-(2-phenylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O/c32-24(27-21-11-5-4-10-20(21)18-7-2-1-3-8-18)19-9-6-14-30(15-19)22-12-13-23(29-28-22)31-17-25-16-26-31/h1-5,7-8,10-13,16-17,19H,6,9,14-15H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQPPCVHJNZKGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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